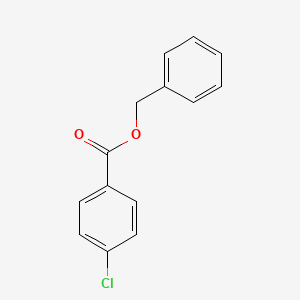

4-Chlorobenzoic acid, benzyl ester

描述

4-Chlorobenzoic acid, benzyl ester (C${14}$H${11}$ClO$_2$) is an aromatic ester synthesized via the esterification of 4-chlorobenzoic acid with benzyl alcohol or benzylamine derivatives. Its structure features a para-chlorine substituent on the benzene ring and a benzyl ester group, which enhances its lipophilicity compared to simpler esters. The compound has also been identified as a volatile organic compound (VOC) in microbial extracts, suggesting ecological or biochemical roles .

属性

IUPAC Name |

benzyl 4-chlorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO2/c15-13-8-6-12(7-9-13)14(16)17-10-11-4-2-1-3-5-11/h1-9H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBIOKGVOQMIBHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50324506 | |

| Record name | 4-Chlorobenzoic acid, benzyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50324506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67483-73-2 | |

| Record name | Benzoic acid, phenylmethyl ester | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406867 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chlorobenzoic acid, benzyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50324506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chlorobenzoic acid, benzyl ester typically involves the esterification of 4-chlorobenzoic acid with benzyl alcohol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.

Industrial Production Methods: In an industrial setting, the esterification process can be optimized by using mixed carboxylic-fatty anhydrides and heterogeneous acid catalysts like Amberlyst-15. This method allows for efficient production of the ester with high yields .

化学反应分析

Types of Reactions: 4-Chlorobenzoic acid, benzyl ester can undergo various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed back to 4-chlorobenzoic acid and benzyl alcohol in the presence of aqueous acid or base.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The chlorine atom on the benzene ring can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions:

Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.

Major Products Formed:

Hydrolysis: 4-Chlorobenzoic acid and benzyl alcohol.

Reduction: 4-Chlorobenzyl alcohol.

Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

科学研究应用

Pharmaceutical Applications

4-Chlorobenzoic acid, benzyl ester is primarily used in the pharmaceutical industry due to its efficacy as a therapeutic agent.

Antiparasitic Agent

This compound is recognized for its use as a topical treatment for scabies and pediculosis. A study demonstrated that a 25% emulsion of this compound provided immediate relief from itching and was effective in eradicating the mites responsible for these conditions with minimal applications .

Solubilizing Agent

It serves as a solubilizing agent in intramuscular injections, enhancing the bioavailability of active pharmaceutical ingredients. Concentrations ranging from 0.01% to 46% v/v have been utilized effectively in formulations .

Agricultural Applications

This compound has demonstrated potential as an insecticide and acaricide.

Insect Repellent

The compound exhibits insecticidal properties against various pests, including Sarcoptes scabiei (scabies mite) and Pediculus humanus (head lice). It acts by exerting neurotoxic effects on these insects, leading to their death .

Crop Protection

In agricultural settings, it can be employed as a pesticide due to its efficacy against harmful arthropods. Its application can help manage pest populations while minimizing the impact on beneficial insects .

Solvent and Plasticizer

This compound is utilized as a solvent for cellulose derivatives and as a plasticizer in various polymer formulations. Its ability to enhance the flexibility and durability of materials makes it valuable in the production of plastics and coatings .

Fixative in Fragrances

In perfumery, this compound acts as a fixative that stabilizes volatile fragrance components, ensuring longevity and consistency in scent profiles .

Research Case Studies

作用机制

The mechanism of action of 4-Chlorobenzoic acid, benzyl ester primarily involves its reactivity as an ester and the presence of the chlorine substituent. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which can then participate in further biochemical or chemical reactions. The chlorine atom can influence the compound’s reactivity by making the benzene ring more susceptible to nucleophilic attack .

相似化合物的比较

Data Tables

Table 1: Physical and Spectral Properties of Selected Esters

生物活性

4-Chlorobenzoic acid, benzyl ester (C14H11ClO2), is an important organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its antimicrobial properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C14H11ClO2

- CAS Number : 67483-73-2

- Structure : The compound consists of a chlorobenzoic acid moiety esterified with benzyl alcohol.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study conducted by BenchChem highlighted its potential against various microbial strains, suggesting that the compound may inhibit bacterial growth effectively.

The antimicrobial activity is believed to be linked to the compound's ability to disrupt bacterial cell membranes and interfere with metabolic processes. This disruption can lead to increased permeability and eventual cell lysis, although specific pathways remain to be fully elucidated.

Case Studies and Research Findings

-

Antimicrobial Efficacy :

- In a comparative study, this compound was tested against several bacterial strains including Escherichia coli and Staphylococcus aureus. The results demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating significant antibacterial activity .

- Cytotoxicity Studies :

- In Vivo Studies :

Table: Summary of Biological Activities

常见问题

Basic: What are optimized methods for synthesizing 4-chlorobenzoic acid benzyl ester, and what catalytic systems improve reaction efficiency?

Answer:

The synthesis of benzyl esters from 4-chlorobenzoic acid can be optimized using triazine-based coupling agents (e.g., DMT/NMM/TsO⁻) with catalytic N-methylmorpholine (NMM). NMM facilitates carboxylate salt formation, accelerating triazine ester generation compared to reactions using free carboxylic acids. However, excess NMM should be avoided, as it promotes anhydride formation, reducing condensation efficiency . For precursor preparation, oxidation of 4-chlorobenzaldehyde to 4-chlorobenzoic acid (via Jones reagent) followed by esterification with benzyl alcohol is a viable route .

Basic: How does solvent polarity affect the solubility of 4-chlorobenzoic acid benzyl ester, and which solvents are optimal for crystallization?

Answer:

Solubility studies of 4-chlorobenzoic acid derivatives in alcohols, ethers, and esters reveal that polar protic solvents (e.g., methanol, ethanol) enhance solubility due to hydrogen bonding with the ester’s carbonyl group. For crystallization, 1-decanol or ethyl acetate (log10 solubility ≈ -3.56 in water) are effective for achieving high-purity crystals, as their moderate polarity balances solubility and precipitation kinetics .

Advanced: How do para-chloro substituents influence the stability of benzyl esters under catalytic hydrogenolysis conditions?

Answer:

The para-chloro group on the phenyl ring complicates hydrogenolysis due to competitive reduction of the aromatic chlorine. For example, Pearlman’s catalyst (Pd(OH)₂/C) may reduce the chloro group to unsubstituted benzene under standard conditions. To preserve the chloro moiety, a two-step strategy is recommended: (1) global deprotection of benzyl ethers and azides, followed by (2) coupling with 4-chlorobenzoic acid active esters (e.g., N-succinimidyl ester) .

Advanced: What analytical challenges arise in quantifying trace impurities in 4-chlorobenzoic acid benzyl ester, and how are they resolved?

Answer:

Gas-liquid chromatography (GLC) with wide-bore columns is critical for detecting methyl ester byproducts, which co-elute with the parent compound on standard columns. Recovery rates for 4-chlorobenzoic acid derivatives vary widely (27–76%) depending on extraction conditions (E1/E2). Low-temperature GLC coupled with Florisil cleanup improves separation, though methyl esters of chlorinated analogs may require derivatization (e.g., silylation) for reliable detection .

Basic: What spectroscopic techniques are most effective for characterizing 4-chlorobenzoic acid benzyl ester?

Answer:

- NMR : The benzyl methylene protons (δ 5.2–5.4 ppm) and aromatic protons (δ 7.3–8.1 ppm) provide distinct splitting patterns.

- IR : Strong carbonyl absorption (C=O stretch at ~1720 cm⁻¹) and C-Cl vibration (~1090 cm⁻¹) confirm ester formation.

- MS : Molecular ion peaks at m/z 278.77 (C₁₆H₁₉ClO₂) and fragment ions (e.g., m/z 91 for benzyl group) validate structure .

Advanced: How do steric and electronic effects of the benzyl group impact the reactivity of 4-chlorobenzoic acid esters in nucleophilic acyl substitution?

Answer:

The benzyl group’s electron-donating resonance (+M effect) stabilizes the ester carbonyl, reducing electrophilicity and slowing nucleophilic attack. Steric hindrance from the benzyl substituent further retards reactions with bulky nucleophiles (e.g., amines). Kinetic studies using DMT/NMM/TsO⁻ coupling show that pre-activation of the carboxylic acid as a triazine ester mitigates these effects, achieving >80% yields in amidation reactions .

Basic: What are the key safety considerations when handling 4-chlorobenzoic acid benzyl ester in laboratory settings?

Answer:

- Toxicity : Limited acute toxicity data; assume irritant properties (skin/eyes) based on structural analogs .

- Storage : Store in amber glass at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis.

- Waste Disposal : Neutralize with dilute NaOH (pH 7–8) before aqueous disposal to minimize environmental impact .

Advanced: How can computational models predict the solubility and partition coefficients of 4-chlorobenzoic acid benzyl ester in biphasic systems?

Answer:

Abraham solvation parameters (S = 1.020, A = 0.630, B = 0.270, L = 4.947) enable prediction of log P (octanol-water) and solubility ratios. For example, log P ≈ 3.2 correlates with experimental data in alcohols and ethers. Molecular dynamics simulations using the McGowan volume (V = 1.0541) further refine solubility trends in non-polar solvents .

Basic: What are common side products during esterification of 4-chlorobenzoic acid, and how are they minimized?

Answer:

- Anhydrides : Formed via NMM overuse; mitigate by limiting NMM to catalytic amounts (<10 mol%).

- Benzyl Alcohol Byproducts : Result from incomplete esterification; suppress using excess benzyl chloride or Dean-Stark traps for water removal .

Advanced: What strategies enhance the enzymatic or catalytic resolution of 4-chlorobenzoic acid benzyl ester enantiomers?

Answer:

Lipase-catalyzed kinetic resolution (e.g., Candida antarctica Lipase B) in organic solvents (e.g., hexane:isopropanol) achieves enantiomeric excess (ee >90%). Alternatively, chiral triazine catalysts (e.g., HBTU with L-proline derivatives) induce asymmetric esterification, though yields are moderate (50–60%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。